3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULTNWNSDZZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, particularly against bacterial strains. Sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and reproduction. This mechanism makes them valuable in developing antibiotics. Studies have shown that compounds with similar structures can also induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Therapeutic Applications
Research has indicated that 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide may be effective in treating various diseases, including infections and certain cancers. The compound's ability to interact with specific enzymes positions it as a candidate for further pharmaceutical development.
Biological Research
Enzyme Inhibition Studies
The sulfonamide group in this compound allows it to interact with enzymes like carbonic anhydrases, which are implicated in tumor growth and bacterial infections. Inhibition studies reveal that this compound can significantly reduce enzyme activity, making it a target for drug design aimed at treating conditions related to these enzymes.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. These studies confirm its potential effectiveness in therapeutic applications by demonstrating favorable interactions with proteins involved in disease pathways .
Industrial Applications
Dyes and Pigments Production
In addition to its biological applications, 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is utilized in the production of dyes and pigments. The compound's chemical structure allows it to serve as an intermediate in synthesizing various industrial chemicals, enhancing its utility beyond medicinal chemistry.
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth through folate synthesis inhibition | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits carbonic anhydrases |
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine ring | Anticancer properties |
| N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Similar methoxy and chloro groups | Antibacterial activity |
| N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides | Various N-substituents | Enzyme inhibition |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of sulfonamides, 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
Research focused on the anticancer properties of this compound demonstrated that it effectively induced apoptosis in various cancer cell lines through mechanisms involving enzyme inhibition and interaction with cellular pathways.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound inhibits the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, ultimately leading to their death. The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
*Note: The para-methoxy isomer (CID 3837978) shares the same formula but differs in substituent positioning .
Key Findings :
Positional Isomerism :
- The ortho-methoxy group in the target compound introduces steric hindrance compared to the para-methoxy isomer. This difference may alter solubility, crystallinity, and receptor-binding efficiency .
- In the NBOMe series (e.g., 25I-NBOMe), the 2-methoxyphenyl group is critical for high-affinity binding to serotonin receptors (e.g., 5-HT₂A), suggesting that the target sulfonamide’s 2-MeOPh group could similarly influence bioactivity .
Functional Group Variations: HBK14 incorporates a piperazine ring and flexible ethoxyethyl chain, enabling interactions with central nervous system (CNS) targets. In contrast, the rigid sulfonamide core of the target compound may limit its blood-brain barrier permeability . Sulfonamide vs.
Biological Activity
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 319.37 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Sulfonamides, including 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. A study indicated that related sulfonamide derivatives exhibited significant bactericidal activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
Recent research has explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide in cancer models remains to be fully elucidated, but its structural characteristics suggest possible interactions with key cellular pathways involved in tumor progression.
Study on Perfusion Pressure
A study evaluated the effects of various benzenesulfonamides on isolated rat hearts, measuring their impact on perfusion pressure and coronary resistance. Results indicated that specific derivatives could significantly lower these parameters, hinting at their potential therapeutic roles in managing cardiovascular conditions .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in research on sulfonamides. Variations in substituents on the benzene ring have been shown to alter the potency and selectivity of these compounds against biological targets. For example, the presence of electron-donating or withdrawing groups can enhance or diminish enzyme inhibitory activities .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that modifications to the compound's structure could significantly affect its pharmacokinetic profile .
Table 1: Summary of Biological Activities of Sulfonamides
Table 2: Structure-Activity Relationship Insights
| Compound | Substituents | Activity Level | Notes |
|---|---|---|---|
| 3-amino-4-methoxy... | Methoxy, Amino | Moderate | Potential for further optimization |
| 4-(2-aminoethyl)... | Ethylamine | High | Significant effects on perfusion pressure |
| Pyrazole-based derivatives | Various substitutions | Variable | Depends on electronic properties |
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization requires careful control of stoichiometry, temperature (e.g., maintaining 0–5°C during exothermic steps), and inert atmospheres to prevent oxidation. Kinetic studies using HPLC or in-situ FTIR can identify side reactions, such as sulfonamide hydrolysis. For scale-up, flow chemistry systems with real-time monitoring may enhance reproducibility .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at ~3.8 ppm) and confirms aromatic substitution patterns.
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation pathways.
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. Advanced: How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved?
Use 2D NMR techniques (COSY, HSQC) to decouple overlapping signals. X-ray crystallography provides unambiguous structural confirmation, as demonstrated for related sulfonamides in crystal structure reports .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity .
Q. Advanced: How can its mechanism of action be studied at the molecular level?
- Enzyme Inhibition: Kinetic assays targeting enzymes like carbonic anhydrase or cyclooxygenase, where sulfonamides are known inhibitors.
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding affinities to protein targets .
Basic: What solvents are recommended for solubility challenges during formulation?
Due to its hydrophobic aromatic rings, DMSO or ethanol are common solvents. Co-solvents like PEG-400 or cyclodextrin-based systems can enhance aqueous solubility for biological testing .
Q. Advanced: How can advanced analytical methods address stability issues in aqueous solutions?
- HPLC-UV/PDA: Monitor degradation products under stress conditions (pH, temperature).
- LC-MS/MS: Identify hydrolyzed or oxidized metabolites. Stability-indicating methods must validate specificity per ICH guidelines .
Basic: How to resolve contradictions in biological activity data across different studies?
Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Ensure consistent cell passage numbers and culture conditions. Replicate studies with independent synthetic batches to rule out impurity effects .
Q. Advanced: What statistical approaches are used to analyze dose-response discrepancies?
Non-linear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Bayesian hierarchical models account for inter-experiment variability. Principal component analysis (PCA) can identify confounding variables .
Basic: How does the crystal structure inform supramolecular interactions?
X-ray diffraction reveals hydrogen bonding between sulfonamide NH and methoxy oxygen, stabilizing the lattice. π-π stacking of aromatic rings may influence solubility and melting point .
Q. Advanced: Can polymorphism affect its physicochemical properties?
Yes. Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Differential scanning calorimetry (DSC) and PXRD distinguish forms. Computational crystal energy landscapes (Morph Predictor) guide stable polymorph selection .
Basic: What are the storage conditions to ensure long-term stability?
Store desiccated at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless lyophilized .
Q. Advanced: How to characterize degradation pathways under accelerated conditions?
Forced degradation studies (40°C/75% RH, UV light) followed by LC-MS/MS to identify breakdown products. Kinetic modeling (Arrhenius equation) predicts shelf life .
Basic: How to design structure-activity relationship (SAR) studies for derivatives?
Systematically modify substituents:
- Amino group: Acetylation or alkylation to alter hydrophobicity.
- Methoxy positions: Ortho vs. para substitution on the phenyl rings.
Evaluate changes via logP measurements and bioactivity assays .
Q. Advanced: Can QSAR models predict bioactivity of novel analogs?
Yes. Use descriptors like topological polar surface area (TPSA) and Hammett constants. Train models with Random Forest or SVM algorithms on datasets from PubChem BioAssay .
Basic: What purity criteria are essential for pharmacological studies?
≥95% purity by HPLC-UV (λ=254 nm). Confirm absence of heavy metals (ICP-MS) and residual solvents (GC-MS) per USP guidelines .
Q. Advanced: How to validate purity in complex matrices (e.g., plasma for PK studies)?
Use LC-MS/MS with stable isotope-labeled internal standards. Matrix-matched calibration curves correct for ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
